molecular formula C11H16BrNO2 B13336813 2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol

2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol

Cat. No.: B13336813
M. Wt: 274.15 g/mol
InChI Key: YQZXVXLJZHOCRX-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol is an organic compound with the molecular formula C11H16BrNO2 This compound is characterized by the presence of a bromophenyl group attached to an amino-methylpropane-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol typically involves the reaction of 4-bromobenzylamine with 2-methyl-1,3-propanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: This compound shares a similar backbone structure but lacks the bromophenyl group.

    2-Methyl-1,3-propanediol: Another related compound with a simpler structure, used in polymer and coating applications.

Uniqueness

The presence of the bromophenyl group in 2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol imparts unique chemical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-[(4-bromophenyl)methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C11H16BrNO2/c1-11(7-14,8-15)13-6-9-2-4-10(12)5-3-9/h2-5,13-15H,6-8H2,1H3

InChI Key

YQZXVXLJZHOCRX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC=C(C=C1)Br

Origin of Product

United States

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